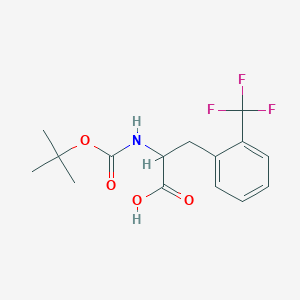

Boc-2-(trifluoromethyl)-L-phenylalanine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[2-(trifluoromethyl)phenyl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18F3NO4/c1-14(2,3)23-13(22)19-11(12(20)21)8-9-6-4-5-7-10(9)15(16,17)18/h4-7,11H,8H2,1-3H3,(H,19,22)(H,20,21)/t11-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKMOOODKNPYTEE-NSHDSACASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CC=CC=C1C(F)(F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CC1=CC=CC=C1C(F)(F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18F3NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies

The synthesis of Boc-2-(trifluoromethyl)-L-phenylalanine is a multi-step process that begins with the creation of the core amino acid, 2-(trifluoromethyl)-L-phenylalanine, followed by the protection of its amino group.

The initial and most crucial step is the asymmetric synthesis of the fluorinated phenylalanine backbone. While various methods exist for creating fluorinated amino acids, a common strategy involves the derivatization of precursor molecules. nih.gov For instance, synthetic routes can be designed starting from simpler, commercially available chemicals, employing techniques like C-C bond formation through coupling reactions. researchgate.net One of the challenges in the synthesis is controlling the stereochemistry to produce the desired L-enantiomer, which is essential for biological applications.

Once 2-(trifluoromethyl)-L-phenylalanine is obtained, the amino group is protected using a tert-butoxycarbonyl (Boc) group. This is a standard procedure in peptide chemistry. The reaction typically involves treating the amino acid with di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) in the presence of a base. organic-chemistry.org This reaction is generally efficient and yields the N-protected amino acid, which can then be purified and used directly in solid-phase or solution-phase peptide synthesis. orgsyn.org The Boc group is favored for its stability under many reaction conditions and its ease of removal with mild acids like trifluoroacetic acid (TFA).

Spectroscopic Applications

The structural confirmation and purity assessment of Boc-2-(trifluoromethyl)-L-phenylalanine rely on a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for elucidating the molecular structure.

¹H NMR provides information on the hydrogen atoms in the molecule, showing characteristic signals for the aromatic protons, the α- and β-protons of the amino acid backbone, and the highly shielded protons of the Boc group's tert-butyl moiety. acs.orgnih.gov

¹³C NMR reveals the carbon skeleton, with distinct chemical shifts for the carbonyl carbon, the α- and β-carbons, the aromatic carbons, and the carbons of the trifluoromethyl and Boc groups. nih.govspectrabase.com

¹⁹F NMR is particularly useful for fluorinated compounds, providing a clear signal for the trifluoromethyl group, whose chemical shift is sensitive to its electronic environment. acs.orgnih.gov

Infrared (IR) Spectroscopy is used to identify the functional groups present in the molecule. The IR spectrum of this compound will show characteristic absorption bands for the N-H bond of the carbamate, the C=O stretching of both the carboxylic acid and the Boc group, and vibrations associated with the aromatic ring and the C-F bonds. researchgate.netthermofisher.comnih.gov

Mass Spectrometry (MS) confirms the molecular weight of the compound and can provide information about its fragmentation pattern, further verifying its identity. Electrospray ionization (ESI) is a common technique used for this analysis. acs.orgnih.govmdpi.comnih.gov

The table below summarizes the expected spectroscopic data for this compound.

Interactive Table: Spectroscopic Data for this compound Data is compiled from typical values for related structures and may vary based on solvent and experimental conditions.

| Technique | Feature | Expected Chemical Shift / Range | Notes |

|---|---|---|---|

| ¹H NMR | Boc group (9H) | ~1.4 ppm (singlet) | Characteristic signal for the tert-butyl group. nih.gov |

| CH₂ (β-protons) | ~3.0-3.4 ppm (multiplet) | Diastereotopic protons adjacent to the chiral center. | |

| CH (α-proton) | ~4.5 ppm (multiplet) | Coupled to NH and β-protons. | |

| NH (amide proton) | ~5.0 ppm (doublet) | Signal for the Boc-protected amine. acs.org | |

| Aromatic protons (4H) | ~7.2-7.6 ppm (multiplet) | Complex pattern due to ortho-CF₃ substitution. | |

| ¹³C NMR | Boc C(CH₃)₃ | ~28 ppm | Carbon atoms of the tert-butyl group. |

| CH₂ (β-carbon) | ~37 ppm | ||

| CH (α-carbon) | ~54 ppm | ||

| Boc C(CH₃)₃ | ~80 ppm | Quaternary carbon of the Boc group. rsc.org | |

| Aromatic Carbons | ~125-135 ppm | Includes a quartet for the carbon attached to the CF₃ group due to C-F coupling. | |

| CF₃ | ~124 ppm (quartet) | The trifluoromethyl carbon signal. | |

| Boc C=O | ~155 ppm | Carbonyl of the carbamate. rsc.org | |

| Carboxylic Acid C=O | ~175 ppm | Carbonyl of the acid group. | |

| ¹⁹F NMR | CF₃ | ~ -60 ppm (singlet) | Relative to CFCl₃. The ortho position influences the exact shift. nih.gov |

| IR (cm⁻¹) | O-H stretch (acid) | 2500-3300 (broad) | |

| N-H stretch (amide) | ~3300-3400 | ||

| C-H stretch | ~2980 | Aliphatic C-H from Boc and backbone. | |

| C=O stretch (Boc) | ~1690-1710 | Carbonyl of the urethane. researchgate.net | |

| C=O stretch (acid) | ~1710-1730 | ||

| N-H bend (amide II) | ~1510-1530 | Characteristic for secondary amides. researchgate.net | |

| C-F stretch | 1100-1300 (strong) | Multiple strong bands are typical for CF₃ groups. | |

| Mass Spec. | Molecular Ion [M+H]⁺ | ~334.12 g/mol | Calculated for C₁₅H₁₈F₃NO₄ |

Biological Integration

Chiral Synthesis Approaches to α-Trifluoromethyl Amines and Amino Acids

The development of methods to produce enantioenriched α-trifluoromethyl amines and amino acids is crucial, as the biological activity of these compounds is often dependent on their specific stereochemistry. nih.gov These fluorinated building blocks are valuable as noncanonical amino acids for creating peptides that are more stable against enzymatic degradation. nih.gov A variety of stereoselective methods have been established, moving beyond classical diastereoselective approaches that rely on chiral auxiliaries toward more efficient catalytic enantioselective transformations. nih.govresearchgate.net

Asymmetric Catalysis in Trifluoromethylated Amino Acid Synthesis

Asymmetric catalysis is a powerful tool for the enantioselective synthesis of α-trifluoromethyl amino acids, offering high efficiency and stereocontrol. mdpi.com These methods often involve the reaction of prochiral trifluoromethylated imines with various nucleophiles in the presence of a chiral catalyst. researchgate.net Both transition-metal catalysts and organocatalysts have been successfully employed. For instance, chiral Brønsted acids and thioureas have shown impressive results as organocatalysts in Strecker-type reactions. researchgate.net Similarly, chiral phase-transfer catalysts derived from cinchona alkaloids have enabled highly chemo-, regio-, diastereo-, and enantioselective additions to trifluoromethyl imines. nih.govresearchgate.net The catalytic enantioselective reduction of trifluoromethyl-substituted ketimines is another common strategy, although it can be challenging due to the electronic effects of the CF3 group, which can hinder catalyst coordination and potentially facilitate racemization. nih.gov

| Catalyst Type | Reaction | Substrate Example | Key Features |

| Chiral Phase-Transfer Catalyst | Umpolung Addition | Trifluoromethyl imines and α,β-unsaturated N-acylpyrroles | Provides access to trifluoromethylated γ-amino acids with high enantiomeric enrichment (0.2-5.0 mol% catalyst loading). nih.govnih.gov |

| Chiral Thioureas / Brønsted Acids | Strecker Reaction | Imines from 3,3,3-trifluoropyruvic acid esters | Achieves high stereocontrol in the synthesis of α-(trifluoromethyl)-α-amino acids. researchgate.net |

| Pd(II)/PyOX Ligand | Aryl Nucleophile Addition | N,O-acetals of trifluoroacetaldehyde | Enables the addition of arylboroxines to imine precursors to form benzylic α-trifluoromethyl amines. nih.gov |

| N-Spiro Ammonium Catalysts | α-Trifluoromethylthiolation | 2-substituted isoxazolidin-5-ones | Creates a trifluoromethylthiolated quaternary chiral carbon with up to 98:2 enantiomeric ratio. researchgate.net |

Biocatalytic Strategies for Enantioenriched α-Trifluoromethyl Amines

Biocatalysis offers a sustainable and highly selective alternative to traditional chemical synthesis for producing chiral α-trifluoromethyl amines. nih.govacs.org Engineered enzymes, in particular, have expanded the scope of biocatalytic reactions to include transformations not found in nature. harvard.edu A notable example is the development of engineered variants of cytochrome c₅₅₂ from Hydrogenobacter thermophilus to catalyze the asymmetric N–H carbene insertion reaction. nih.govacs.org This method uses a diazo compound as a carbene donor to synthesize chiral α-trifluoromethyl amino esters with excellent yields (up to >99%) and high enantiomeric ratios (up to 95:5 er). nih.gov Furthermore, by modifying the diazo reagent, the enantioselectivity of the enzyme can be inverted to produce the opposite enantiomer with even higher selectivity. nih.govharvard.edu These enzymatically produced amino esters are valuable intermediates that can be converted into other useful building blocks, such as α-trifluoromethylated amino acids. nih.gov

| Enzyme System | Reaction Type | Substrate | Product | Enantiomeric Ratio (er) |

| Engineered Cytochrome c₅₅₂ | N-H Carbene Insertion | Aryl amines + Benzyl 2-diazotrifluoropropanoate | Chiral α-trifluoromethyl amino esters | Up to 95:5 |

| Engineered Cytochrome c₅₅₂ (with varied diazo reagent) | N-H Carbene Insertion | Aryl amines + Modified diazo reagent | Opposite enantiomer of α-trifluoromethyl amino esters | Up to 99.5:0.5 |

Strecker-Type Reactions for α-Trifluoromethyl Amino Acids

The Strecker synthesis, a classic method for preparing amino acids, has been adapted for the asymmetric synthesis of α-trifluoromethyl amino acids. nih.govwikipedia.org The reaction typically involves the addition of cyanide to a trifluoromethyl ketimine, followed by hydrolysis of the resulting α-aminonitrile to yield the amino acid. wikipedia.org Achieving high stereoselectivity often requires the use of chiral organocatalysts. researchgate.netacs.org For example, dual-reagent catalysis has been employed in the asymmetric Strecker reaction of trifluoromethyl ketimines. researchgate.net A fascinating aspect of this method is that the stereochemical outcome can sometimes be controlled by the choice of solvent, allowing for the selective synthesis of either enantiomer of the α-trifluoromethyl amino acid precursor from the same set of reagents. nih.govfigshare.com This approach was successfully used to synthesize optically active (S)-2-amino-2-phenyl-1,1,1-trifluoropropanoic acid. nih.govfigshare.com

Umpolung Additions with Trifluoromethyl Imines

Umpolung, or the reversal of polarity, represents a conceptually novel strategy for C-C bond formation in the synthesis of trifluoromethylated amino acids. nih.gov In these reactions, a trifluoromethyl imine, which typically acts as an electrophile, is induced to behave as a nucleophile. nih.gov This is often achieved by deprotonating the imine to form a 2-azaallyl anion, which can then attack a carbon electrophile. nih.gov The development of chiral phase-transfer catalysts, particularly those derived from cinchona alkaloids, has been instrumental in realizing highly enantioselective umpolung reactions. nih.govresearchgate.netnih.gov These catalytic systems can direct the reaction of trifluoromethyl imines with electrophiles like α,β-unsaturated N-acylpyrroles or acrylates, providing access to highly enantioenriched trifluoromethylated γ-amino acids and their derivatives with excellent chemo-, regio-, diastereo-, and enantioselectivity. nih.govacs.org More recently, visible light-induced photoredox catalysis has been utilized to achieve a radical umpolung strategy for the reductive trifluoromethylation of imines. rsc.org

General Synthetic Routes for Non-Natural α-Amino Acids

Non-natural α-amino acids, also known as non-proteinogenic or unnatural amino acids, are amino acids not among the 22 naturally encoded in the genome. nih.govwikipedia.org Their synthesis is a cornerstone of medicinal chemistry and materials science. nih.gov General synthetic strategies can be broadly categorized into two main biocatalytic methods: kinetic resolution, which has a maximum theoretical yield of 50%, and asymmetric synthesis, which can theoretically achieve a 100% yield. nih.gov Chemical methods are diverse and include the modification of naturally occurring amino acids, such as the palladium-mediated Suzuki cross-coupling to introduce new carbon-carbon bonds into the side chain of a phenylalanine derivative. nih.gov Other established routes involve the alkylation of chiral glycine (B1666218) equivalents or the multi-step conversion of precursors like 3-phosphoglycerate (B1209933) into serine. youtube.com

Strategies for Incorporating Trifluoromethyl Groups into Phenylalanine

The synthesis of phenylalanine analogues containing a trifluoromethyl group on the phenyl ring is a direct route to the core structure of the target molecule. nih.gov One powerful method for this transformation is the Negishi cross-coupling reaction. nih.govnih.gov In a reported synthesis, a protected β-iodoalanine derivative serves as the amino acid backbone. nih.gov This is coupled with a trifluoromethyl-substituted aryl bromide (e.g., 1-bromo-2-(trifluoromethyl)benzene) using a palladium catalyst to form the protected trifluoromethyl-phenylalanine. nih.govnih.gov Subsequent deprotection steps then yield the final amino acid. nih.gov Another approach involves a transamination reaction between a chiral amine and a (trifluoromethyl)phenylpyruvic acid sodium salt, facilitated by zinc(II) acetate, to produce the desired fluorinated phenylalanine, albeit with modest enantiomeric excess in some cases. nih.gov Radical-based approaches have also been explored for the direct trifluoromethylation of native amino acid residues in proteins, highlighting the ongoing development of novel methods for C-CF3 bond formation. acs.org

Specific Chemical Transformations

The construction of the trifluoromethylated phenylalanine backbone often involves key chemical transformations that enable the precise installation of the trifluoromethyl group and the amino acid functionality.

Mannich-type addition: The Mannich reaction and its variants are powerful tools for the synthesis of β-amino carbonyl compounds. researchgate.net In the context of trifluoromethylated amino acids, Mannich-type reactions can be employed to introduce an amino group adjacent to a trifluoromethyl-bearing carbon. For instance, a trifluoromethylated N,O-hemiacetal can react with silyl (B83357) enolates in the presence of a Lewis acid to yield β-amino-β-trifluoromethyl carbonyl compounds, which are precursors to the desired amino acids. nih.gov Furthermore, proline-catalyzed Mannich-type additions to trifluoromethyl aldimines have been utilized to create syn- or anti-γ-amino alcohols bearing an L-α-amino ester function, demonstrating the versatility of this approach in controlling stereochemistry. nih.gov Intramolecular Mannich reactions have also been successfully applied in the synthesis of α-trifluoromethylpiperidines. researchgate.net

Reformatsky reagent: The Reformatsky reaction, which involves the reaction of an α-halo ester with a carbonyl compound in the presence of zinc, is another valuable method in the synthesis of β-amino acids. acs.org This reaction has been adapted for the asymmetric synthesis of β-trifluoromethyl-β-amino acid derivatives. nih.govbeilstein-journals.org A notable strategy involves the addition of a Reformatsky reagent to α-aryl(alkyl) α-trifluoromethyl N-tert-butanesulfinyl hemiaminals, which serve as stable surrogates for trifluoromethyl ketoimines. nih.gov This approach provides good yields and high diastereoselectivities. nih.gov The stereochemical outcome of the Reformatsky reaction with alkynyl N-tert-butanesulfinyl imines can even be controlled by the choice of Lewis acid promoter, allowing for a stereodivergent synthesis of β-alkynyl-β-amino acids. acs.org

Protecting Group Strategies in Fluorinated Amino Acid Synthesis

Protecting groups are essential in multi-step organic syntheses to mask reactive functional groups and prevent unwanted side reactions. In the synthesis of fluorinated amino acids, the choice of protecting group is critical for achieving high yields and purity.

The tert-butoxycarbonyl (Boc) group is a widely used protecting group for the amino function in amino acid and peptide synthesis. organic-chemistry.orgorgsyn.org Its popularity stems from its stability under a broad range of reaction conditions and its facile removal under mild acidic conditions, such as with trifluoroacetic acid (TFA). organic-chemistry.org In the synthesis of this compound, the Boc group serves to protect the α-amino group during the various synthetic transformations required to construct the molecule. creative-peptides.comnih.gov This protection is crucial to prevent side reactions at the amino group, such as acylation or alkylation, while other parts of the molecule are being modified. The use of Boc-protected amino acids is a cornerstone of solid-phase peptide synthesis (SPPS), allowing for the sequential addition of amino acids to a growing peptide chain.

The trifluoroacetyl (TFA) group can also be employed as a protecting group for amines. It is readily introduced using reagents like ethyl trifluoroacetate. acs.org While the Boc group is generally favored, the trifluoroacetyl group can be advantageous in specific situations. For instance, it has been used as an orthogonal protecting group for guanidines in peptide synthesis. acs.org In the context of sterically hindered peptide sequences, the smaller size of the trifluoroacetyl group compared to the Boc group can sometimes be beneficial. However, a significant issue in peptide synthesis is the potential for trifluoroacetylation of the N-terminal amine as a side reaction, particularly when trifluoroacetic acid is used for deprotection of Boc groups. nih.govpnas.org This unwanted reaction can terminate the peptide chain growth. nih.gov

Challenges in the Stereoselective Synthesis of Trifluoromethylated Amino Acids

The creation of trifluoromethylated amino acids with specific stereochemistry presents considerable synthetic challenges. Controlling the stereocenters, particularly the α-carbon, is paramount as the biological activity of peptides is highly dependent on the stereochemistry of their constituent amino acids.

The asymmetric synthesis of α-(trifluoromethyl)-containing α-amino acids has been a focus of extensive research. researchgate.netnih.govrsc.org Various strategies have been developed to achieve high stereoselectivity, including the use of chiral auxiliaries, asymmetric catalysis, and enzymatic resolutions. nih.govnih.gov For instance, asymmetric Strecker reactions have been employed for the stereoselective synthesis of α-trifluoromethylated α-amino acids, where the stereochemical outcome can be controlled by the choice of solvent. figshare.com Similarly, Ir-catalyzed asymmetric allylation of α-trifluoromethyl aldimine esters has been shown to provide access to quaternary α-trifluoromethyl α-amino acids. rsc.org

A significant hurdle is the difficulty in achieving high enantioselectivity in reactions involving the formation of the α-stereocenter. researchgate.net The electron-withdrawing nature of the trifluoromethyl group can influence the reactivity and stereochemical course of reactions. Overcoming these challenges often requires the development of novel catalysts and reaction conditions tailored for these specific substrates. nih.govnih.gov

Synthetic Strategies for Isotopic Labeling (e.g., 18F)

Isotopically labeled amino acids are invaluable tools in biomedical research, particularly for in vivo imaging techniques like Positron Emission Tomography (PET). lumiprobe.com The incorporation of the positron-emitting radionuclide fluorine-18 (B77423) (18F) into amino acids allows for the non-invasive visualization and quantification of amino acid transport and metabolism in living organisms. nih.govnih.govoncotarget.com

The synthesis of 18F-labeled trifluoromethylated amino acids presents a unique set of challenges due to the short half-life of 18F (109.7 minutes). mdpi.com Radiosynthetic methods must be rapid, efficient, and produce high radiochemical yields. mdpi.comnih.gov

Several strategies have been developed for the introduction of 18F into organic molecules. Direct radiofluorination using [18F]F₂ or [18F]acetyl hypofluorite (B1221730) can lead to a mixture of isomers. beilstein-journals.org More recent and sophisticated methods focus on late-stage fluorination, where the 18F is introduced in one of the final synthetic steps. This includes nucleophilic substitution reactions using [18F]fluoride on precursors containing a suitable leaving group. beilstein-journals.org

A significant advancement in this area is the development of methods for [18F]trifluoromethylation. nih.govnih.gov Reagents such as [18F]CuCF₃ have been used to synthesize Boc-protected 4-[18F]trifluoromethylphenylalanine with high radiochemical yields. nih.gov Another approach involves the use of 5-[18F]-(trifluoromethyl)dibenzothiophenium trifluoromethanesulfonate (B1224126) for the direct 18F-trifluoromethylation of unmodified peptides at cysteine residues. acs.org Furthermore, [18F]trifluoromethanesulfinate has been developed for the direct C-H 18F-trifluoromethylation of aromatic residues like tryptophan and tyrosine in peptides. acs.org These innovative methods are expanding the toolkit for creating novel 18F-labeled amino acid tracers for PET imaging. mdpi.com

Solid-Phase Peptide Synthesis (SPPS) with Fluorinated Amino Acidsnih.govyoutube.com

The primary challenge in incorporating this compound is overcoming the steric hindrance posed by the ortho-trifluoromethyl group. nih.gov This bulkiness can significantly slow down the rate of amide bond formation, leading to incomplete coupling reactions and the generation of deletion sequences (peptides missing one or more amino acids). To mitigate this, several strategies are employed:

Extended Coupling Times: Allowing the coupling reaction to proceed for a longer duration can help drive the reaction to completion.

Double Coupling: Repeating the coupling step with a fresh portion of the activated amino acid and coupling reagents can improve the yield of the desired product.

Use of Potent Activating Reagents: Employing highly reactive coupling reagents is crucial for activating the carboxylic acid of the incoming amino acid and facilitating its reaction with the N-terminal amine of the growing peptide chain. youtube.com

The choice of coupling reagent is critical when dealing with sterically hindered amino acids. The table below summarizes some commonly used coupling reagents in SPPS.

| Coupling Reagent | Full Name | Key Features |

| HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | Highly efficient, especially for difficult couplings. |

| HCTU | (1H-Benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate | A more cost-effective alternative to HATU with good performance. |

| PyBOP | (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate | Another effective reagent, though byproducts can be a concern. |

| DIC/HOBt | N,N'-Diisopropylcarbodiimide / 1-Hydroxybenzotriazole | A classic and cost-effective combination, but may be less effective for highly hindered couplings. |

This table provides a summary of common coupling reagents used in SPPS.

Optimizing the reaction conditions is paramount for the successful incorporation of this compound.

Coupling Reagents: As mentioned, the use of potent coupling reagents like HATU or HCTU is often necessary. These reagents rapidly form the activated ester of the amino acid, which then readily reacts with the amine.

Solvents: The choice of solvent can influence the swelling of the resin and the solubility of the reagents, both of which affect reaction kinetics. chempep.com N,N-Dimethylformamide (DMF) is the most common solvent, but for difficult sequences, the use of more polar solvents or solvent mixtures can be beneficial. Greener solvent alternatives like N-butylpyrrolidinone are also being explored. ambiopharm.com

Microwave Irradiation: Microwave-assisted SPPS has emerged as a powerful technique for accelerating peptide synthesis, particularly for difficult sequences. creative-peptides.comnih.govyoutube.com Microwave energy can significantly reduce reaction times for both the coupling and deprotection steps by rapidly and uniformly heating the reaction mixture. creative-peptides.comgoogle.com This can lead to higher purity and yield of the final peptide. creative-peptides.comyoutube.com

The following table illustrates the impact of microwave assistance on SPPS.

| Parameter | Conventional SPPS | Microwave-Assisted SPPS |

| Reaction Time | Significantly longer | Drastically reduced |

| Purity | Often lower for difficult sequences | Generally higher |

| Yield | Can be low for hindered couplings | Often improved |

This table compares conventional and microwave-assisted SPPS.

The choice of solid support, or resin, is another critical factor in SPPS. chempep.com The properties of the resin, such as its polymer matrix, linker, and loading capacity, can impact the efficiency of the synthesis. chempep.comresearchgate.net

Polystyrene (PS) Resins: These are the most commonly used resins, but their hydrophobicity can sometimes lead to aggregation of the growing peptide chain. researchgate.net

Polyethylene Glycol (PEG) Resins: PEG-based resins are more polar and can improve the solvation of the peptide chain, reducing aggregation and improving reaction outcomes for difficult sequences.

Linker Type: The linker connects the peptide to the resin and determines the C-terminal functionality (acid or amide) upon cleavage. chempep.combiotage.com For sterically hindered amino acids, a more acid-labile linker like 2-chlorotrityl chloride (2-CTC) resin can be advantageous as it allows for milder cleavage conditions. biotage.compeptide.com Sieber amide resin is a good option for synthesizing peptide amides with sterically bulky C-terminal residues due to its reduced steric hindrance compared to the more common Rink amide resin. biotage.compeptide.com

Solution-Phase Peptide Synthesis Methodsnih.govnih.gov

While less common for research-scale synthesis, solution-phase peptide synthesis remains a viable method, particularly for large-scale production. In this approach, the coupling and deprotection reactions are carried out in a homogenous solution, and the product is isolated and purified after each step. This method can be advantageous for incorporating sterically hindered amino acids as it avoids the potential complications associated with the solid support. However, it is generally more time-consuming and labor-intensive than SPPS. The use of mixed anhydride (B1165640) or acid chloride mediated coupling strategies in solution-phase synthesis can be effective for forming peptide bonds. nih.gov

Global and Site-Specific Incorporation of Non-Canonical Amino Acidsnih.govd-nb.inforesearchgate.neth1.coescholarship.org

Beyond chemical synthesis, biological methods can be used to incorporate non-canonical amino acids like 2-(trifluoromethyl)-L-phenylalanine into proteins. These methods offer the ability to produce large, modified proteins that are inaccessible by total chemical synthesis.

Cell-free protein synthesis (CFPS) systems have emerged as powerful platforms for the production of proteins containing unnatural amino acids. d-nb.inforesearchgate.netnih.gov These systems utilize cell extracts containing the necessary translational machinery (ribosomes, tRNAs, aminoacyl-tRNA synthetases, etc.) to synthesize proteins from a DNA template in vitro. sutrobio.comnih.gov The open nature of the CFPS system allows for the direct addition of the desired unnatural amino acid and its corresponding engineered aminoacyl-tRNA synthetase/tRNA pair to the reaction mixture. protocols.io This enables the site-specific incorporation of the unnatural amino acid in response to a unique codon, such as an amber stop codon (TAG), that has been introduced into the gene of interest. nih.gov While specific data for the incorporation of this compound is not widely reported, the general methodology has been successfully applied to a variety of other fluorinated and bulky amino acids. researchgate.net

Bioconjugation Strategies with Trifluoromethylated Components

The introduction of trifluoromethyl (CF3) groups into peptides and proteins is a key strategy for enhancing their physicochemical properties, such as hydrophobicity and metabolic stability. chemistryviews.org Various bioconjugation methods have been developed to selectively introduce trifluoromethylated components onto biomolecules.

One prominent strategy involves the late-stage functionalization of native amino acid residues. For instance, methods for the trifluoromethylthiolation (SCF3) of tryptophan and tyrosine residues in peptides have been developed. This process uses an electrophilic trifluoromethanesulfenamide reagent in the presence of an activating acid like triflic acid (TfOH) or boron trifluoride etherate (BF3·OEt2). nih.govacs.org This approach has been successfully applied to short peptides, demonstrating its utility in modifying existing peptide sequences. chemistryviews.orgacs.org The reaction conditions can be tuned to achieve high yields and, in some cases, chemoselectivity for tryptophan over tyrosine. acs.org

Another advanced method is the use of photoredox catalysis for the direct C-H functionalization of phenylalanine residues. nih.govchemrxiv.org This technique employs a photosensitizer that, upon irradiation with visible light, can generate a reactive intermediate that bonds with the phenylalanine ring. chemrxiv.org This strategy allows for the site-selective attachment of various functional groups, including those containing trifluoromethyl moieties, under mild conditions suitable for biomolecules. nih.gov For example, pyrazole (B372694) derivatives have been successfully conjugated to the phenylalanine residue of insulin (B600854) using this light-induced method. chemrxiv.org

Furthermore, radical trifluoromethylation using photocages offers a rapid and chemoselective approach. chemrxiv.org Cationic quinolinium sulfonate esters can act as photocages that release trifluoromethyl radicals upon exposure to visible light. These radicals then react with electron-rich aromatic residues like tryptophan, tyrosine, and histidine. chemrxiv.org

The following table summarizes key features of selected bioconjugation strategies involving trifluoromethylated components.

| Strategy | Target Residue(s) | Reagents/Conditions | Key Outcome |

| Aromatic Trifluoromethylthiolation | Tryptophan, Tyrosine | Electrophilic trifluoromethanesulfenamide, TfOH or BF3·OEt2 | Introduction of a highly hydrophobic SCF3 group; yields up to 97%. chemistryviews.orgnih.gov |

| Photoredox C-H Functionalization | Phenylalanine | Photosensitizer (e.g., TPT+BF4−), Visible light (Blue LEDs) | Site-selective C-N bond formation; successfully applied to insulin. nih.govchemrxiv.org |

| Radical Photocage Trifluoromethylation | Tryptophan, Tyrosine, Histidine | Cationic quinolinium sulfonate ester, Visible light | Rapid (1-second reaction) and chemoselective introduction of CF3 groups. chemrxiv.org |

Impact of Trifluoromethylphenylalanine on Peptide Assembly and Structure

The substitution of phenylalanine with a trifluoromethylated analogue like 2-(trifluoromethyl)-L-phenylalanine has a profound impact on the resulting peptide's structure and assembly properties. The trifluoromethyl (CF3) group is strongly electron-withdrawing and highly hydrophobic, which alters the fundamental non-covalent interactions that govern peptide folding and aggregation.

The most significant effect is the dramatic increase in local hydrophobicity. nih.govacs.org This property has been quantified using reversed-phase high-performance liquid chromatography (RP-HPLC) to determine chromatographic hydrophobicity indexes (φ0). Studies on tripeptides have shown that incorporating trifluoromethylated amino acids leads to a substantial increase in hydrophobicity, in some cases exceeding that of highly hydrophobic natural amino acids like isoleucine. acs.org This enhanced hydrophobicity strengthens the driving force for the peptide to self-assemble in aqueous environments, as the fluorinated segments seek to minimize their contact with water. chemistryviews.orgnih.gov

The CF3 group also influences the peptide backbone conformation and side-chain interactions. While the fundamental structure of a peptide is defined by its backbone torsion angles (phi, psi, omega), the introduction of a bulky and highly electronegative CF3 group on the phenyl ring can create steric hindrance and alter the electronic nature of the aromatic ring, thereby affecting π–π stacking interactions. rsc.org The self-assembly of phenylalanine-based peptides is often driven by a combination of hydrogen bonding between backbones and aromatic stacking between side chains. rsc.orgnih.gov The electron-withdrawing nature of the CF3 group can modify the quadrupole moment of the phenyl ring, potentially weakening or altering the geometry of conventional π–π stacking, while simultaneously promoting other interactions, such as fluorous interactions.

The following table presents typical backbone torsion angles for a related dipeptide, t-Boc-glycyl-L-phenylalanine, which serves as a reference for the types of conformational parameters affected by substitutions on the phenylalanine residue.

| Torsion Angle | Value (degrees) | Description |

| ω0 | -176.9° | Urethane bond conformation |

| φ1 | -88.0° | Rotation around N-Cα bond of Glycine |

| ψ1 | -14.5° | Rotation around Cα-C' bond of Glycine |

| ω1 | 176.4° | Peptide bond conformation (trans) |

| φ2 | -164.7° | Rotation around N-Cα bond of Phenylalanine |

| ψ2 | 170.3° | Rotation around Cα-C' bond of Phenylalanine |

Data from the crystal structure of t-Boc-glycyl-L-phenylalanine. nih.gov

Influence on Fibril Formation and Self-Assembly

The self-assembly of short aromatic peptides, particularly those containing phenylalanine, into well-ordered nanostructures like fibrils, nanotubes, and nanospheres is a widely studied phenomenon. rsc.orgnih.govnih.gov This process is critical in materials science and is also linked to the formation of amyloid fibrils in diseases. nih.govnih.gov The incorporation of trifluoromethylphenylalanine is a powerful tool for modulating this self-assembly process.

The primary driver for the self-assembly of phenylalanine is hydrophobic interactions, which lead to the aggregation of the amino acid to escape the aqueous environment. nih.gov The introduction of a CF3 group significantly enhances this hydrophobicity, thereby increasing the thermodynamic driving force for aggregation and fibril formation. nih.govacs.org This can lead to the formation of more stable assemblies or assemblies that form under different conditions (e.g., at lower concentrations) compared to their non-fluorinated counterparts.

The morphology of the resulting nanostructures is dictated by a delicate balance of intermolecular forces, including hydrogen bonding, electrostatic interactions, and π–π stacking. rsc.orgnih.gov While diphenylalanine (FF) is known to form hollow nanotubes, triphenylalanine (FFF) tends to form denser structures like nanospheres and nanorods. rsc.orgnih.gov The introduction of a CF3 group on the phenyl ring alters this balance. The steric bulk of the CF3 group can disrupt the tightly packed structures typical of phenylalanine assemblies, while its electronic properties can change the nature of the aromatic interactions. This modulation can be used to rationally design novel peptide-based biomaterials with specific morphologies and properties. psu.edu

Studies have shown that even subtle changes, such as using a different enantiomer (D-phenylalanine instead of L-phenylalanine), can completely arrest fibril formation and lead to different types of aggregates. nih.gov This highlights the high sensitivity of the self-assembly process to the molecular structure of the building block. Therefore, the incorporation of a potent functional group like CF3 provides a rational strategy to fine-tune peptide-protein interactions and control the pathway of fibril formation and self-assembly. acs.org

Spectroscopic and Structural Analysis of Boc 2 Trifluoromethyl L Phenylalanine and Its Bioconjugates

Nuclear Magnetic Resonance (NMR) Spectroscopy in Fluorinated Peptide Research

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and versatile analytical technique used to obtain detailed information about the structure, dynamics, and interactions of molecules at an atomic level. nih.gov In the realm of peptide and protein research, the incorporation of fluorine atoms, such as in Boc-2-(trifluoromethyl)-L-phenylalanine, has made ¹⁹F NMR a particularly advantageous tool. ucl.ac.ukbeilstein-journals.org The ¹⁹F nucleus possesses several favorable properties: it is a spin-1/2 nucleus with 100% natural abundance and a high gyromagnetic ratio, which gives it a high detection sensitivity, approximately 83% that of the proton (¹H). nih.govnih.gov

A significant advantage of ¹⁹F NMR is the near-total absence of fluorine in biological systems, which means that spectra are free from background signals. nih.govnih.govacs.org This "bioorthogonal" nature allows for the clear observation of the ¹⁹F-labeled molecule of interest without interference. acs.orgbruker.com Consequently, ¹⁹F NMR can be used to study large protein complexes and even proteins within living cells, where signals in other NMR techniques might be obscured. nih.govacs.org The introduction of fluorinated amino acids into peptides and proteins provides a sensitive probe for investigating a wide range of biological phenomena, including conformational changes, enzyme mechanisms, and molecular interactions. nih.govacs.org

Nuclear Magnetic Resonance (NMR) Spectroscopy in Fluorinated Peptide Research

¹⁹F NMR serves as an exceptional probe for the structural analysis of fluorinated peptides and their bioconjugates. The unique properties of the ¹⁹F nucleus allow it to report on its local environment with high fidelity. nih.govacs.org The incorporation of a trifluoromethyl (CF₃) group, as found in this compound, provides a sensitive reporter for structural perturbations. ucl.ac.ukresearchgate.net Even subtle changes in the peptide's tertiary structure or its binding to other molecules can be detected through changes in the ¹⁹F NMR spectrum. acs.orgresearchgate.net This sensitivity makes ¹⁹F NMR a valuable method for characterizing the three-dimensional structure and conformational dynamics of peptides in various environments. nih.govnih.gov

A key feature of ¹⁹F NMR is the exquisite sensitivity of the ¹⁹F chemical shift to its immediate surroundings. nih.govacs.org The chemical shift is primarily influenced by the fluorine atom's lone-pair electrons, which generate a significant paramagnetic shielding term. nih.gov This makes the chemical shift highly responsive to changes in the local van der Waals environment and electrostatic fields within a folded peptide or protein structure. nih.gov In an unfolded peptide where all the ¹⁹F labels experience a similar solvent environment, they typically show a single, collapsed resonance peak. nih.gov However, in a folded structure, each ¹⁹F label is in a unique microenvironment due to different local packing and electrostatic interactions, leading to a wide dispersion of chemical shifts, which can be as large as 17 ppm. nih.gov This hyper-responsiveness allows for the detection of ligand binding, protein conformational changes, and interactions with membranes. acs.orgacs.orgnih.gov For instance, the transfer of a fluorinated molecule from an aqueous solution into a lipid membrane environment can result in a chemical shift separation of up to 1.6 ppm. nih.gov

Table 1: Examples of ¹⁹F Chemical Shift Sensitivity to Environmental Changes

| Fluorinated Probe/Molecule | Condition 1 | Condition 2 | Chemical Shift Change (Δδ) | Reference |

| Fluorinated Amphiphilic Molecule (TFPA) | Aqueous Solution | Bound to DMPC Bilayers | ~1.6 ppm | nih.gov |

| 5FW-Brd4(1) | Free Protein | Bound to (+)-JQ1 | > 1 ppm | bruker.com |

| 4-F-Phe in CheY protein | Unphosphorylated | Phosphorylated | Significant shifts at all 6 probe positions | nih.gov |

In addition to the chemical shift, the homonuclear dipolar coupling between two ¹⁹F nuclei provides direct structural information. acs.org This through-space interaction is dependent on the inverse cube of the distance between the nuclei, making it a powerful tool for measuring internuclear distances. nih.gov In solid-state NMR, the measurement of ¹⁹F-¹⁹F dipolar couplings is particularly useful for determining the local structure of peptides. nih.govnih.gov For molecules containing a trifluoromethyl (CF₃) group, the intra-group homonuclear dipolar couplings can be analyzed to provide information about the structure and dynamics of the labeled side chain. nih.gov By selectively incorporating two ¹⁹F labels into a peptide, the distance between them can be determined, providing a crucial constraint for structural modeling. researchgate.netnih.gov This technique has been successfully applied to study the conformation and orientation of membrane-bound peptides, with the ability to determine distances up to 11 Å in fluid bilayers. researchgate.net

Table 2: Application of ¹⁹F Homonuclear Dipolar Coupling in Structural Analysis

| System | Measured Parameter | Derived Information | Reference |

| Difluorinated Lipids in Bilayers | ¹⁹F-¹⁹F Dipolar Coupling | Internuclear distance, order parameters, angular orientation | nih.gov |

| Peptides with CF₃-Bpg labels | ¹⁹F-¹⁹F Dipolar Coupling | Peptide orientation in lipid bilayer | researchgate.net |

| Polycrystalline Amino Acids with CF₃-groups | Intra-CF₃ Homonuclear Dipolar Coupling | Structural information for labeled peptides and proteins | nih.gov |

¹⁹F NMR is a highly effective method for studying protein-ligand and protein-protein interactions. acs.orgnih.gov These interactions can be monitored by observing the ¹⁹F-labeled molecule, whether it is the protein or the ligand. nih.govnih.gov When a small molecule ligand binds to a ¹⁹F-labeled protein, the local environment of the fluorine probe changes, resulting in a perturbation of its ¹⁹F NMR signal, typically a change in chemical shift or line broadening. acs.orgacs.orgnih.gov This allows for the rapid screening of compound libraries to identify potential binders. bruker.comnih.gov The simplicity of one-dimensional ¹⁹F NMR spectra and the speed of data acquisition make it well-suited for screening applications. bruker.comacs.org Furthermore, by analyzing the changes in the NMR signal as a function of ligand concentration (a process known as titration), one can determine key binding parameters such as the dissociation constant (Kᴅ) and the kinetics of the interaction (kₒₙ and kₒff). nih.gov

Table 3: ¹⁹F NMR in Interaction Studies

| Study Type | Labeled Species | Observed Change | Information Obtained | Reference(s) |

| Ligand Discovery | Fluorine-labeled protein (e.g., Bromodomain) | Chemical shift perturbation upon ligand addition | Identification of binders, binding mode characterization | bruker.comacs.org |

| Binding Kinetics | Fluorine-labeled SH3 domain | ¹⁹F NMR lineshape analysis during titration | Dissociation constant (Kᴅ), kinetic rates (kₒₙ, kₒff) | nih.gov |

| Protein-Protein Interaction | Fluorinated protein | Chemical shift changes upon binding to partner protein | Mapping of interaction interfaces | acs.org |

Solid-State ¹⁹F NMR for Membrane-Bound Peptides

Solid-state NMR spectroscopy is an indispensable tool for determining the structure of peptides and proteins in non-crystalline, biologically relevant environments such as lipid membranes. nih.govyoutube.com The use of ¹⁹F-labeled amino acids is particularly advantageous in this context. acs.orgresearchgate.net Solid-state ¹⁹F NMR can provide detailed information on the conformation, orientation, dynamics, and aggregation state of peptides embedded within lipid bilayers. researchgate.net This is crucial for understanding the function of membrane-active peptides, such as antimicrobial peptides or cell-penetrating peptides. nih.govresearchgate.net

By incorporating ¹⁹F labels like the trifluoromethyl group into a peptide and reconstituting it into macroscopically oriented lipid bilayers, one can measure orientation-dependent NMR parameters. nih.govnih.gov The strong ¹⁹F-¹⁹F dipolar coupling and the anisotropy of the ¹⁹F chemical shift tensor are sensitive to the orientation of the C-F bond vector relative to the external magnetic field. nih.govnih.gov This allows researchers to determine the tilt and rotation angles of the peptide relative to the membrane normal, providing a high-resolution picture of its membrane-bound state. researchgate.net The high sensitivity of ¹⁹F NMR also enables studies at low, more physiologically relevant peptide-to-lipid ratios. researchgate.net

Conformational Analysis using NMR (e.g., NOESY, coupling constants)

The detailed three-dimensional conformation of peptides incorporating this compound can be elucidated using a combination of NMR experiments. mdpi.com Key among these are the Nuclear Overhauser Effect (NOE) experiments and the measurement of scalar (J) coupling constants. nih.govresearchgate.net

The NOE is a through-space effect that arises between nuclei that are close to each other (typically < 5 Å), regardless of whether they are connected by chemical bonds. In peptides, NOEs between different protons provide distance constraints that are essential for defining the peptide's fold. researchgate.net For fluorinated peptides, heteronuclear NOE experiments (HOESY) can be performed to measure NOEs between ¹⁹F and ¹H nuclei, providing valuable ¹⁹F-¹H internuclear distance information. acs.orgnih.gov

Additionally, three-bond scalar coupling constants (³J) are highly dependent on the dihedral angle between the coupled nuclei, as described by the Karplus equation. mdpi.com For peptides, the ³J(HNα) coupling constant, for example, provides information about the backbone dihedral angle φ. mdpi.com Similarly, ³J(F,H) coupling constants in fluorinated molecules can be used to analyze ring conformations and the stereochemistry of the fluorinated moiety. nih.govnih.gov By combining distance restraints from NOESY/HOESY experiments with dihedral angle restraints from J-coupling measurements, a detailed conformational model of the peptide in solution can be generated. mdpi.comnih.govresearchgate.net

Mass Spectrometry (MS) for Characterization of Fluorinated Peptides

Mass spectrometry (MS) is an indispensable analytical technique for the characterization of peptides, including those incorporating fluorinated amino acids like this compound. nih.gov When coupled with liquid chromatography (LC-MS), it provides detailed information on the molecular weight, sequence, and structural integrity of synthetic peptides. nih.gov The incorporation of the 2-trifluoromethylphenyl group introduces a unique isotopic signature and mass shift that is readily detectable, confirming the successful incorporation of the modified amino acid into the peptide chain.

The characterization process typically involves determining the accurate mass of the protonated molecular ion ([M+H]⁺) to verify the peptide's elemental composition. nih.gov Tandem mass spectrometry (MS/MS) is then employed to induce fragmentation of the peptide backbone, primarily at the amide bonds, generating a series of b- and y-ions. The resulting fragmentation pattern allows for the elucidation of the amino acid sequence. researchgate.net

For peptides containing 2-(trifluoromethyl)-L-phenylalanine, the fragmentation spectrum can reveal characteristic product ions. The robust nature of the C-F bonds means that the trifluoromethyl group often remains intact on the side chain during collision-induced dissociation (CID). The analysis may focus on identifying fragment ions containing the modified phenylalanine residue, which will exhibit a specific mass-to-charge (m/z) ratio corresponding to the mass of the group. Challenges in characterization can arise from unexpected fragmentation pathways or the presence of impurities from the synthesis process, necessitating a systematic LC-MS workflow for identification and control. nih.gov

Table 1: Key Mass Spectrometric Data for this compound

| Property | Value/Description | Reference |

|---|---|---|

| Molecular Formula | C₁₅H₁₈F₃NO₄ | nih.gov |

| Molecular Weight | 333.31 g/mol | chemimpex.com |

| Monoisotopic Mass | 333.118769 Da | nih.gov |

| Typical Adduct (ESI+) | [M+H]⁺ | nih.gov |

| Characteristic Group | Trifluoromethyl (CF₃) | nih.gov |

| Primary Use in MS | Verification of incorporation into peptide sequence and peptide identification. | nih.gov |

Computational Chemistry and Molecular Dynamics Simulations

Computational chemistry and molecular dynamics (MD) simulations serve as powerful tools for investigating the structural and dynamic properties of peptides containing non-canonical amino acids such as this compound. nih.govgelisim.edu.tr These theoretical methods provide insights at an atomic level, complementing experimental data by explaining how specific modifications influence peptide behavior. nih.gov Techniques range from quantum mechanical (QM) methods like Density Functional Theory (DFT) for accurate energy calculations of small fragments to classical molecular mechanics (MM) force fields for simulating large biomolecular systems over time. gelisim.edu.trnih.gov

For fluorinated peptides, computational approaches are particularly valuable for dissecting the effects of the highly electronegative trifluoromethyl group on local conformation, electronic properties, and intermolecular interactions. capes.gov.br MD simulations can model the behavior of the peptide in a solvent environment, revealing its dynamic folding and assembly pathways, which are crucial for understanding its function and potential as a building block for biomaterials. mdpi.comcnr.it

Modeling Conformational Preferences and Interactions

The introduction of a trifluoromethyl group onto the phenyl ring of phenylalanine significantly alters its steric and electronic properties, thereby imposing distinct conformational constraints on the peptide backbone. nih.gov Computational modeling is essential for predicting these preferred conformations. Ab initio molecular orbital calculations and DFT studies can be performed on model dipeptides, such as N-acetyl-2-trifluoromethylglycyl-N′-methylamide, to determine the influence of the CF₃ group on the Ramachandran (φ, ψ) angles. capes.gov.br

Studies on related rigid phenylalanine analogues show that bulky side chains tend to restrict the peptide backbone, favoring folded or turn-like structures over extended conformations. nih.gov The trifluoromethyl group, due to its size and strong dipole moment, can engage in unique non-covalent interactions, including fluorine-involved hydrogen bonds and dipole-dipole interactions, which further stabilize specific conformations. capes.gov.br Molecular dynamics simulations allow for the exploration of the conformational landscape of a peptide containing this compound, identifying low-energy states and the transitions between them. These simulations can model how the fluorinated side chain orients itself relative to the peptide scaffold and how it interacts with neighboring residues or solvent molecules, which is critical for designing peptides with specific folded structures. nih.govmdpi.com

Table 2: Computationally Modeled Conformational Effects of Modified Phenylalanine Residues

| Computational Method | Studied System/Analogue | Key Finding | Reference |

|---|---|---|---|

| Molecular Mechanics (AMBER) | Phenylnorbornane amino acids | The bulky side chain hampers extended conformations, favoring C7-like (turn) structures. | nih.gov |

| Ab initio MO (MP2/6-31G)* | N-acetyl-2-trifluoromethylglycyl-N′-methylamide | The trifluoromethyl group significantly influences the conformational possibilities of the peptide unit compared to alanine (B10760859). | capes.gov.br |

| Hybrid-Resolution Model | Tripeptides containing Phenylalanine | Hydrophobic interactions involving the Phe sidechain are a dominant force in determining peptide conformation and assembly. | mdpi.com |

| Density Functional Theory (DFT) | Phenylalanine | Used to calculate optimized structures and geometric parameters to understand ground state conformations. | gelisim.edu.tr |

Applications in Biological and Medicinal Chemistry Research

Development of Novel Therapeutic Agents and Drug Discovery

The introduction of fluorinated amino acids is a well-established strategy in drug design to enhance the pharmacological profiles of parent compounds. Boc-2-(trifluoromethyl)-L-phenylalanine serves as a key building block in the synthesis of novel therapeutic agents, offering chemists a method to fine-tune molecular properties for improved efficacy and developability. chemimpex.comchemimpex.com

The trifluoromethyl group is a critical component in modern medicinal chemistry, known for its ability to significantly alter the properties of a molecule. chemimpex.com The incorporation of the 2-trifluoromethyl-L-phenylalanine moiety into drug candidates can lead to several enhancements:

Increased Bioactivity : The strong electron-withdrawing nature of the CF3 group can modify the electronic environment of the aromatic ring, potentially leading to stronger interactions with biological targets. chemimpex.com This can enhance the potency of a peptide or small molecule.

Improved Metabolic Stability : The carbon-fluorine bond is exceptionally strong, making the trifluoromethyl group resistant to metabolic degradation by cytochrome P450 enzymes. This increased stability can prolong the half-life of a drug in the body.

Enhanced Lipophilicity : The CF3 group increases the lipophilicity of a molecule, which can improve its ability to cross cell membranes and enhance oral bioavailability. mdpi.com For instance, the 2,2,2-trifluoroethyl group in the CGRP receptor antagonist atogepant (B605675) was shown to improve both potency and bioavailability. mdpi.com

Conformational Control : The steric bulk of the CF3 group can influence the preferred conformation of a peptide backbone, locking it into a bioactive shape that has a higher affinity for its target receptor.

The Boc protecting group facilitates the straightforward incorporation of this non-natural amino acid into peptide chains during solid-phase or solution-phase synthesis. chemimpex.com

Table 1: Impact of Trifluoromethyl Group on Drug Properties

| Property | Effect of Trifluoromethyl (CF3) Group | Rationale |

| Metabolic Stability | Increased | High strength of the C-F bond resists enzymatic degradation. |

| Lipophilicity | Increased | Fluorine atoms increase the non-polar character of the molecule. |

| Binding Affinity | Can be Increased | Alters electronics (pKa) and provides novel interactions (e.g., dipole-dipole). |

| Bioavailability | Can be Improved | Enhanced lipophilicity and metabolic stability can lead to better absorption and longer circulation. |

A major hurdle in the development of peptide-based therapeutics is their rapid degradation by proteases in the body. The incorporation of unnatural amino acids like 2-(trifluoromethyl)-L-phenylalanine is a key strategy to overcome this limitation. creative-peptides.comnih.gov The steric hindrance provided by the ortho-trifluoromethyl group on the phenyl ring can shield the adjacent peptide bond from the active site of proteolytic enzymes, thereby increasing the peptide's resistance to degradation. chemimpex.com

This enhanced stability extends the therapeutic window of the peptide, making it a more viable drug candidate. Furthermore, this compound is used in the synthesis of peptidomimetics, which are compounds designed to mimic the structure and function of natural peptides but with improved stability and oral bioavailability. nih.gov The Boc-protecting group is instrumental in the synthetic schemes used to create these complex non-peptidic backbones. nih.gov

The introduction of a trifluoromethyl group can have a profound impact on how a ligand binds to its target receptor. nih.gov The unique electronic and steric properties of the CF3-substituted phenyl ring can create new, favorable interactions within a receptor's binding pocket or disrupt unfavorable ones, leading to changes in both affinity and selectivity.

Research on L-type amino acid transporter 1 (LAT1) has shown that substituents on the phenylalanine ring are critical for binding affinity and selectivity. nih.gov For example, introducing a halogen at the 2-position of the phenyl ring was found to markedly improve LAT1 affinity and selectivity. nih.gov This principle suggests that the 2-trifluoromethyl group can similarly be used to tune receptor interactions. Studies on cannabinoid receptor ligands have also demonstrated that fluorination of a phenyl ring can have a significant, though sometimes moderate, influence on binding affinity and selectivity. nih.gov

In some cases, Boc-protected peptides themselves have been used to study receptor interactions. For instance, the oligopeptide Boc-FLFLF has been identified as an antagonist that preferentially inhibits signaling through the formyl peptide receptor (FPR), demonstrating how such modified peptides can achieve receptor selectivity. nih.gov

Studies of Protein Interactions and Enzyme Activity

Beyond drug discovery, this compound serves as a valuable chemical probe for basic research into protein structure and function. chemimpex.comchemimpex.com Its unique properties allow scientists to investigate complex biological processes.

The trifluoromethyl group can serve as a useful spectroscopic probe. The fluorine atoms provide a clean signal in ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy, a technique that can be used to study protein-ligand interactions and conformational changes in proteins without interference from other atoms in the biological system.

Incorporating 2-(trifluoromethyl)-L-phenylalanine into a peptide substrate allows researchers to monitor its binding to an enzyme and probe the environment of the active site. Phenylalanine-derived trifluoromethyl ketones have been synthesized and incorporated into peptides to act as catalysts, highlighting the utility of the trifluoromethyl moiety in studying oxidation chemistry and enzymatic mechanisms. nih.gov These derivatives exhibit good stability and reactivity, making them effective tools for probing catalytic processes. nih.gov

The incorporation of fluorinated amino acids can alter the stability of a protein. nih.gov The introduction of the 2-trifluoromethyl-phenylalanine residue can influence protein folding and stability through several mechanisms:

Hydrophobic Interactions : The fluorinated phenyl ring can participate in hydrophobic interactions within the protein core, potentially strengthening the folded structure.

Studies involving site-directed mutagenesis have shown that strategic amino acid substitutions can significantly enhance the thermal stability of enzymes. For example, mutating specific glycine (B1666218) and lysine (B10760008) residues in phenylalanine hydroxylase to alanine (B10760859) and arginine, respectively, led to a substantial increase in the enzyme's melting temperature (Tm) and half-life at elevated temperatures. nih.gov The stability gains were attributed to new hydrophobic interactions and hydrogen bonds. nih.gov Similarly, the strategic placement of 2-(trifluoromethyl)-L-phenylalanine can introduce new, stabilizing interactions within a protein's three-dimensional structure.

Table 2: Properties of this compound

| Property | Value/Description | Reference |

| CAS Number | 167993-21-7 | creative-peptides.com |

| Molecular Formula | C₁₅H₁₈F₃NO₄ | N/A |

| Molecular Weight | 333.30 g/mol | N/A |

| Appearance | White to off-white powder | N/A |

| Key Structural Features | Boc-protecting group, L-configuration, Trifluoromethyl group at the 2-position of the phenyl ring | chemimpex.comcreative-peptides.com |

| Primary Application | Building block in peptide synthesis and medicinal chemistry | chemimpex.comchemimpex.com |

Applications in Neuroscience and Neurotransmitter Receptor Studies

Modified amino acids are instrumental in neuroscience research for probing the function of neurotransmitter systems. Dietary depletion of precursor amino acids like phenylalanine and tyrosine can alter the synthesis of dopamine (B1211576) in the brain, which is a method used to study the role of these neurotransmitters in cognitive functions such as alertness. nih.gov

While direct studies on this compound are limited in this area, related halogenated phenylalanine derivatives are employed to investigate neurotransmitter systems. For example, Boc-p-trifluoromethyl-L-phenylalanine serves as a research tool for studying neurotransmitter receptors, providing insights into neurological disorders. chemimpex.com Similarly, Boc-2-chloro-4-fluoro-L-phenylalanine is used to understand the effects of modified amino acids on brain function and behavior. chemimpex.com The strategic placement of the trifluoromethyl group on the phenyl ring of phenylalanine can influence its binding to receptors and transporters, making this compound a potential candidate for developing selective probes to study neurochemical pathways.

Targeted Drug Delivery Systems

Targeted drug delivery aims to concentrate therapeutic agents at the site of disease, enhancing efficacy and reducing systemic toxicity. Phenylalanine and its derivatives are often used to target the L-type amino acid transporter 1 (LAT1), which is overexpressed in many types of cancer cells. nih.govnih.gov

This principle is exploited in the design of drug-carrying nanoparticles. A notable example involves the use of boron phenylalanine (BPA) to modify polydopamine (PDA) nanoparticles for the targeted delivery of the Aurora-A inhibitor Danusertib to non-small cell lung cancer cells. nih.govnih.gov These B-PDA@Danu nanoparticles showed effective tumor targeting and accumulation, leading to tumor shrinkage in animal models. nih.govnih.gov The incorporation of phenylalanine facilitates uptake by cancer cells through transporters like LAT1. Furthermore, the use of related compounds like Boc-2-trifluoromethyl-L-β-homophenylalanine in the design of peptide-based drugs highlights the strategy of using such modified amino acids to target specific receptors or disease pathways. chemimpex.com The properties of this compound make it a candidate for similar applications in creating targeted drug delivery systems.

| Nanoparticle System | Target | Therapeutic Agent | Key Findings |

| B-PDA@Danu | Non-Small Cell Lung Cancer (NSCLC) nih.govnih.gov | Danusertib nih.govnih.gov | Inhibited cancer cell viability, induced cell cycle arrest, and suppressed tumor growth in vivo. nih.gov |

Potential as Imaging Probes (e.g., PET)

Positron Emission Tomography (PET) is a powerful non-invasive imaging technique used extensively in oncology. PET tracers based on amino acids are particularly valuable for brain tumor imaging because they can be transported across the blood-brain barrier and accumulate in tumor cells, which have a high rate of protein synthesis and amino acid transport. nih.govresearchgate.net

Various radiofluorinated (¹⁸F-labeled) analogues of phenylalanine have been developed and evaluated as potential PET tracers for cancer imaging. nih.govnih.gov The rationale is that these tracers will be taken up by the overexpressed LAT1 transporters in tumor cells. nih.govnih.gov

2-[¹⁸F]-2-fluoroethyl-L-phenylalanine ([¹⁸F]FELP): This tracer showed improved affinity and specificity for the LAT1 transporter compared to the established tracer O-(2-[¹⁸F]fluoroethyl)-L-tyrosine ([¹⁸F]FET) in preclinical studies for glioblastoma. nih.govresearchgate.net

3-L-[¹⁸F]Fluorophenylalanine (3-L-[¹⁸F]FPhe): This tracer demonstrated higher uptake in certain human tumor cell lines compared to [¹⁸F]FET and showed potential for high-quality tumor visualization. nih.gov

Given that this compound contains a fluorine-rich trifluoromethyl group, it represents a promising scaffold for the development of new ¹⁸F-labeled PET imaging probes. The fluorine atoms could be substituted with the ¹⁸F radioisotope, potentially creating a novel tracer for visualizing tumors that overexpress amino acid transporters.

| PET Tracer Candidate | Key Advantage | Investigated For |

| 2-[¹⁸F]FELP | Improved in vitro characteristics over [¹⁸F]FET. nih.gov | Glioblastoma nih.gov |

| 3-L-[¹⁸F]FPhe | Higher uptake in MCF-7 and PC-3 tumor cells vs. [¹⁸F]FET. nih.gov | Tumor Imaging nih.gov |

Future Directions and Emerging Research Areas

Advanced Synthetic Methodologies for Complex Trifluoromethylated Amino Acids

The synthesis of trifluoromethylated amino acids has traditionally been hampered by requirements for harsh conditions and a limited range of applicable substrates. nju.edu.cnnih.govacs.orgacs.org However, emerging methodologies are providing more efficient, controlled, and scalable routes to these valuable building blocks.

A prominent advanced technique is the use of photoredox microfluidic synthesis. nju.edu.cnnih.govacs.org This approach employs visible-light-mediated, metal-free radical alkylation of trifluoromethyl-containing imino esters within a continuous flow system. nju.edu.cnacs.org This technology offers enhanced mixing and precise control over reaction times, facilitating a powerful and efficient protocol for constructing CF3-derived amino acid scaffolds. nju.edu.cnnih.govacs.org Such methods are seen as highly valuable for the large-scale preparation of fluorine-incorporated peptides and proteins. nju.edu.cnacs.org

Another area of development is the late-stage functionalization of aromatic amino acids. For instance, Friedel-Crafts trifluoromethylthiolation has been successfully used for the gram-scale synthesis of protected trifluoromethylthiolated tryptophan and tyrosine analogues with high yields. nih.govacs.org This method, which can use reagents like triflic acid or boron trifluoride etherate, has also been applied to the direct modification of tryptophan residues within short peptides. acs.orgchemistryviews.org

Furthermore, biocatalysis is emerging as a frontier for producing complex fluorinated molecules. acs.org Researchers are developing enzymatic platforms, such as engineered nonheme iron enzymes, to catalyze transformations like intramolecular alkene oxytrifluoromethylation. acs.org This directed evolution approach aims to create "trifluoromethylases" that can generate C-CF3 bonds with high enantioselectivity, a significant step forward in green chemistry and specialized synthesis. acs.org

Table 1: Comparison of Synthetic Methodologies for Trifluoromethylated Amino Acids

| Methodology | Key Features | Advantages | Limitations/Challenges |

|---|---|---|---|

| Conventional Methods | Often rely on nucleophilic/electrophilic fluorinating reagents. | Established procedures for certain substrates. | Harsh reaction conditions, limited substrate scope, use of specific fluorinated building blocks. nju.edu.cnacs.org |

| Photoredox Microfluidics | Visible-light mediated, metal-free radical reactions in a continuous flow system. | Precise time control, enhanced fusion, efficient, scalable, and controllable. nju.edu.cnnih.govacs.org | Requires specialized flow reactor equipment. |

| Late-Stage Functionalization | Introduction of CF3 or CF3S groups onto existing amino acids or peptides (e.g., Friedel-Crafts). | Allows modification of complex molecules, gram-scale synthesis is feasible. nih.govacs.org | Regioselectivity can be a challenge depending on the substrate. |

| Biocatalysis (Directed Evolution) | Use of engineered enzymes to catalyze trifluoromethylation reactions. | High enantioselectivity, environmentally friendly (green chemistry) conditions. acs.org | Enzyme development is complex; substrate scope may be limited to enzyme's specificity. |

Expanded Applications in Peptidomimetic and Cyclic Peptide Design

The incorporation of trifluoromethylated amino acids is a powerful strategy in the design of peptidomimetics and cyclic peptides, primarily due to the profound effects of the CF3 group on a peptide's biophysical properties. nih.govchemistryviews.org Introducing these unnatural amino acids can modulate local hydrophobicity, alter the pKa of nearby functional groups, improve metabolic stability, and increase membrane permeability. nih.gov The trifluoromethylthio (CF3S) group, in particular, has one of the highest known lipophilicity parameters, making it a valuable tool for enhancing the drug profile of peptide-based therapeutics. nih.gov

Computational design is a rapidly expanding area that leverages these properties. Deep learning models like AfCycDesign are being developed for the accurate structure prediction and de novo design of cyclic peptides. nih.gov These platforms can incorporate non-canonical amino acids, including fluorinated variants, to optimize folding and improve binding affinity to therapeutic targets. nih.govyoutube.com For example, analogs like 5-fluoro-tryptophan have been successfully incorporated into designed cyclic peptides to enhance binding to proteins like MDM2. nih.gov Another generative model, NCFlow, is specifically designed to incorporate hundreds of different non-canonical amino acids into peptide structures, demonstrating that such modifications can significantly improve binding affinity. biorxiv.org

These computational tools allow for a process akin to in silico deep mutational scanning, where various non-canonical amino acids can be tested virtually to identify variants with superior properties before undertaking chemical synthesis. biorxiv.org This approach, combining the unique chemical space offered by fluorinated amino acids with powerful predictive algorithms, is accelerating the development of highly stable and potent peptide-based drugs. nih.govbiorxiv.orgyoutube.com

Table 2: Impact of Trifluoromethylation on Peptide Properties for Peptidomimetic Design

| Property | Effect of Trifluoromethylation | Implication for Peptide Design |

|---|---|---|

| Hydrophobicity | Significant increase in local hydrophobicity. nih.govacs.org | Enhanced membrane permeability and potential to modulate protein-protein interactions. nih.gov |

| Metabolic Stability | Increased resistance to enzymatic degradation. nih.gov | Improved in vivo half-life and bioavailability of peptide drugs. |

| Acidity (pKa) | Can dramatically increase the acidity of proximal groups (e.g., 100-fold increase for tyrosine's OH group with an adjacent CF3S group). chemistryviews.org | Fine-tuning of electrostatic interactions at the target binding site. |

| Conformational Control | Induces conformational constraints on the peptide backbone. nih.gov | Stabilization of desired secondary structures (e.g., helices, turns) for improved target binding. |

Integration with Cryo-Electron Microscopy and X-ray Crystallography for Structural Biology

Determining the high-resolution structure of a drug candidate bound to its target is fundamental for structure-based drug design. Both X-ray crystallography and cryo-electron microscopy (cryo-EM) are pivotal techniques in this regard, and the unique properties of fluorinated amino acids are being leveraged to enhance these structural studies.

Cryo-EM has emerged as a powerful alternative to X-ray crystallography, especially for large protein complexes or membrane proteins that are difficult to crystallize. nih.govnih.gov Cryo-EM requires significantly less protein and can sometimes reveal structural details that are missed in crystal structures. nih.gov A comparative study on the cytochrome bc1 complex, a major drug target, showed that cryo-EM could clearly resolve the density of a bound inhibitor containing a trifluoromethoxy group. nih.gov Notably, the cryo-EM structure revealed an alternative binding pose for the inhibitor that was not identified in the corresponding X-ray crystal structure, highlighting the potential of cryo-EM to provide unique insights into the binding modes of fluorinated ligands. nih.gov

In addition to direct visualization, the fluorine atom itself serves as a highly sensitive probe for ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy. nih.govchemistryviews.org This technique is exceptionally useful for studying protein-ligand interactions in solution. nih.gov The incorporation of a trifluoromethyl group into a peptide or small molecule provides a distinct NMR signal that is highly sensitive to its local environment. nih.gov This allows researchers to probe binding events, determine binding affinities, and study conformational changes upon interaction with a biological target, complementing the static pictures provided by crystallography and cryo-EM. nih.govnih.gov

Table 3: Application of Structural Biology Techniques for Fluorinated Ligands | Technique | Application for Fluorinated Compounds | Advantages | | :--- | :--- | :--- | | X-ray Crystallography | Provides high-resolution (often <2.5 Å) structures of ligand-protein complexes. nih.gov | Atomic-level detail of binding interactions, well-established methodology. | Requires well-diffracting crystals, which can be a major bottleneck, especially for membrane proteins. nih.gov | | Cryo-Electron Microscopy (Cryo-EM) | Structure determination of large, flexible, or difficult-to-crystallize complexes with bound fluorinated ligands. nih.gov | Avoids the crystallization bottleneck, uses less protein, can identify alternative binding modes not seen in crystals. nih.gov | Resolution may be lower than crystallography for smaller, more dynamic proteins. | | ¹⁹F NMR Spectroscopy | Used as a sensitive probe to monitor binding events, measure affinity, and analyze conformational changes in solution. nih.govchemistryviews.org | Highly sensitive to binding, provides dynamic information, useful for fragment screening and studying weak interactions. nih.gov | Does not provide a full 3D structure on its own; requires a fluorine-containing ligand. |

Exploration of Novel Biological Functions Induced by Trifluoromethylation

One of the most significant effects is the enhancement of pharmacokinetic properties. The CF3 group is strongly electron-withdrawing and highly lipophilic, which can improve a drug's metabolic stability and its ability to cross cell membranes. acs.orgnih.gov This often leads to improved bioavailability and a more favorable drug profile. wikipedia.org

Furthermore, trifluoromethylation is being explored as a strategy to create specific biological tracers and enzyme inhibitors. acs.org The altered electronic nature and conformation of a CF3-containing amino acid can lead to tighter binding or irreversible inhibition of a target enzyme. Research has shown that incorporating fluorinated amino acids can influence a wide range of medicinal applications, including the development of agents for blood pressure control and tumor growth inhibition. acs.org The directed evolution of enzymes to perform trifluoromethylation reactions suggests that biological systems can be harnessed to create these functionalities, opening up pathways to novel bioactive compounds. acs.org The introduction of a CF3 group can also induce significant changes in local chemical properties, such as increasing the acidity of a nearby functional group, which can be exploited to fine-tune interactions with a biological target. chemistryviews.org

Table 4: Novel Properties and Biological Functions from Trifluoromethylation

| Induced Property | Physicochemical Change | Resulting Biological Function/Application |

|---|---|---|